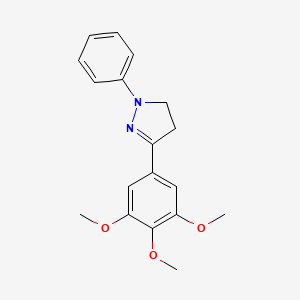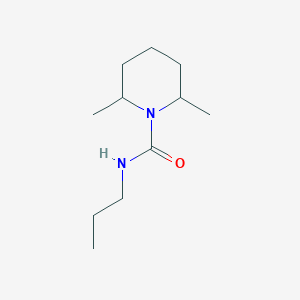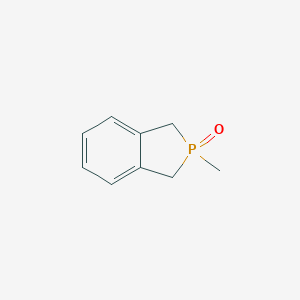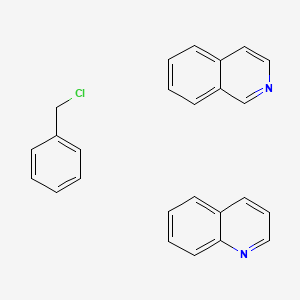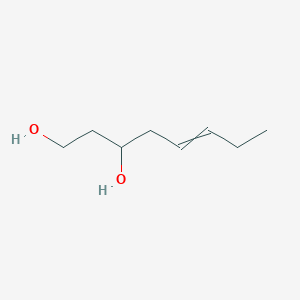
Oct-5-ene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oct-5-ene-1,3-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) on adjacent carbon atoms. This compound is a fatty alcohol and is considered to be a part of the aliphatic alcohols, consisting of a chain of at least six carbon atoms .
准备方法
Synthetic Routes and Reaction Conditions
Oct-5-ene-1,3-diol can be synthesized through the dihydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO₄) as a reagent, which reacts with the alkene to form a cyclic ester intermediate. This intermediate is then reduced to yield the diol . Another approach involves the use of potassium permanganate (KMnO₄) under cold, dilute conditions to oxidize the alkene, resulting in the formation of the diol .
Industrial Production Methods
Industrial production of this compound can involve the enzymatic conversion of unsaturated fatty acid precursors, which are naturally present in certain fruits like cider apples. This method allows for the production of natural diol derivatives .
化学反应分析
Types of Reactions
Oct-5-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vicinal diols using reagents like osmium tetroxide or potassium permanganate
Reduction: Reduction of the compound can lead to the formation of corresponding alcohols.
Substitution: The hydroxyl groups in this compound can be substituted with halides or other functional groups.
Common Reagents and Conditions
Osmium tetroxide (OsO₄): Used for dihydroxylation of alkenes to form diols.
Potassium permanganate (KMnO₄): Used for oxidation of alkenes under cold, dilute conditions.
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products Formed
Vicinal diols: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
科学研究应用
Oct-5-ene-1,3-diol has various applications in scientific research, including:
作用机制
The mechanism of action of oct-5-ene-1,3-diol involves its interaction with various molecular targets and pathways. For example, during the dihydroxylation reaction, the compound undergoes a concerted reaction with osmium tetroxide, forming a cyclic ester intermediate that is subsequently reduced to yield the diol . The hydroxyl groups in the compound can also participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
相似化合物的比较
Oct-5-ene-1,3-diol can be compared with other similar compounds, such as:
Ethylene glycol (1,2-ethanediol): A simple diol used as antifreeze and in the production of polyesters.
Propylene glycol (1,2-propanediol): Another diol used in antifreeze and as a solvent in pharmaceuticals.
Butane-1,3-diol: A diol used in the production of plastics and as a solvent.
Uniqueness
This compound is unique due to its unsaturated nature, which allows it to participate in additional chemical reactions compared to saturated diols. Its presence in natural sources like cider apples also adds to its distinctiveness .
属性
CAS 编号 |
71677-24-2 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
oct-5-ene-1,3-diol |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-8(10)6-7-9/h3-4,8-10H,2,5-7H2,1H3 |
InChI 键 |
QTHIKVMVWXLPKQ-UHFFFAOYSA-N |
规范 SMILES |
CCC=CCC(CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
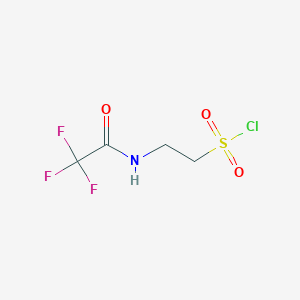
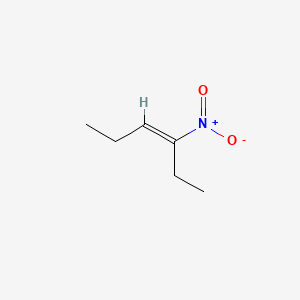
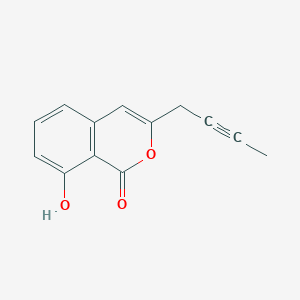

![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)


![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
